molecular formula C11H20O2 B13153990 2-Cycloheptylbutanoic acid

2-Cycloheptylbutanoic acid

Cat. No.: B13153990
M. Wt: 184.27 g/mol
InChI Key: MOASVPXRPKLDQS-UHFFFAOYSA-N
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Description

2-Cycloheptylbutanoic acid is an organic compound belonging to the class of carboxylic acids It features a cycloheptyl group attached to the second carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptylbutanoic acid can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of cycloheptylmagnesium bromide with ethyl 2-bromobutanoate, followed by hydrolysis to yield this compound.

    Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of cycloheptane with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cycloheptylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products:

    Oxidation: Cycloheptylbutanone or cycloheptylbutanal.

    Reduction: Cycloheptylbutanol or cycloheptylbutane.

    Substitution: Cycloheptylbutanoate esters or cycloheptylbutanamides.

Scientific Research Applications

2-Cycloheptylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cycloheptylbutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.

    Pathways: The compound can modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

  • 2-Cyclohexylbutanoic acid
  • 2-Cyclopentylbutanoic acid
  • 2-Cyclooctylbutanoic acid

Comparison: 2-Cycloheptylbutanoic acid is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) or five-membered (cyclopentyl) counterparts

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-cycloheptylbutanoic acid

InChI

InChI=1S/C11H20O2/c1-2-10(11(12)13)9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3,(H,12,13)

InChI Key

MOASVPXRPKLDQS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCCCC1)C(=O)O

Origin of Product

United States

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